5-Bromo-6-chloropyridine-3-sulfonyl chloride
Overview
Description
Sucrose hexasulfate (potassium salt) is a polysulfated disaccharide derived from sucrose. It is commonly used as a reference standard for sucralfate, a gastrointestinal protectant that includes sucrose octasulfate. Sucralfate protects gastric epithelial cells against acid- and pepsin-induced damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sucrose hexasulfate (potassium salt) involves the sulfation of sucrose. The process typically includes the reaction of sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired degree of sulfation.
Industrial Production Methods: In industrial settings, the production of sucrose hexasulfate (potassium salt) follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified and crystallized to obtain the desired purity and form .
Chemical Reactions Analysis
Types of Reactions: Sucrose hexasulfate (potassium salt) can undergo various chemical reactions, including:
Substitution Reactions: The sulfate groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to release sulfate ions and the parent sugar molecule.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of sucrose hexasulfate (potassium salt).
Major Products Formed:
Substitution Reactions: The major products depend on the substituents introduced.
Hydrolysis: The major products are sulfate ions and sucrose.
Scientific Research Applications
Sucrose hexasulfate (potassium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate in the study of sulfatase enzymes, which are involved in the metabolism of sulfur-containing sugars.
Biology: The compound is used to study the interactions between sulfated polysaccharides and proteins.
Medicine: It serves as a reference standard for sucralfate, which is used to protect the gastric lining.
Mechanism of Action
The mechanism of action of sucrose hexasulfate (potassium salt) involves its interaction with biological molecules. In the case of sucralfate, it forms a viscous, paste-like material in an acidic environment, which acts as a protective barrier on the gastric lining. This barrier prevents further damage from acid and pepsin, allowing the tissue to heal .
Comparison with Similar Compounds
Sucrose Octasulfate: Another polysulfated disaccharide used in sucralfate.
Heparin: A highly sulfated polysaccharide used as an anticoagulant.
Chondroitin Sulfate: A sulfated glycosaminoglycan used in joint health supplements.
Uniqueness: Sucrose hexasulfate (potassium salt) is unique due to its specific degree of sulfation and its use as a reference standard for sucralfate. Its ability to form a protective barrier in the stomach distinguishes it from other sulfated polysaccharides .
Properties
IUPAC Name |
5-bromo-6-chloropyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGMVYIESHZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383146 | |
Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-05-7 | |
Record name | 5-Bromo-6-chloro-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216394-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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